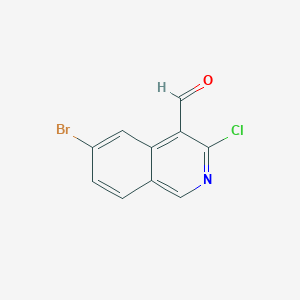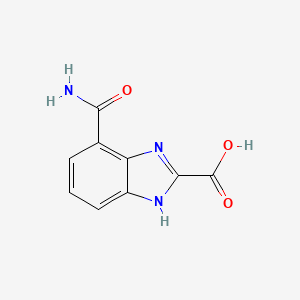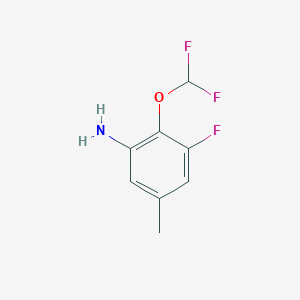
2-(Difluoromethoxy)-3-fluoro-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3-fluoro-5-methylaniline is an organic compound that contains both fluorine and methoxy groups These functional groups are known to impart unique chemical and physical properties to the molecule, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline typically involves the introduction of difluoromethoxy and fluoro groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is reacted with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-3-fluoro-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-3-fluoro-5-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethoxylated Ketones
- Trifluoromethylated Anilines
Uniqueness
2-(Difluoromethoxy)-3-fluoro-5-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of difluoromethoxy and fluoro groups on the aromatic ring enhances its reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-5(9)7(6(12)3-4)13-8(10)11/h2-3,8H,12H2,1H3 |
InChI-Schlüssel |
FKQDQNMMNHNTFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


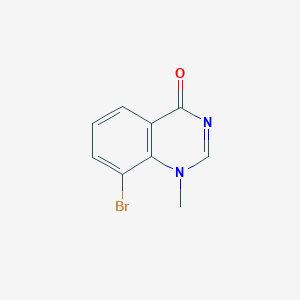

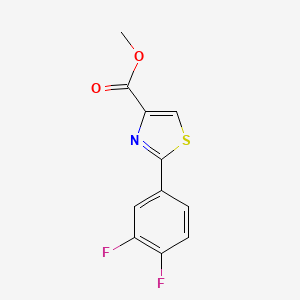
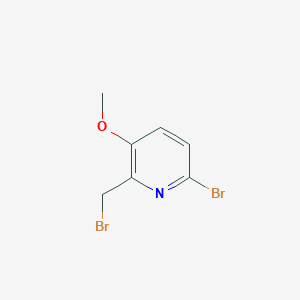
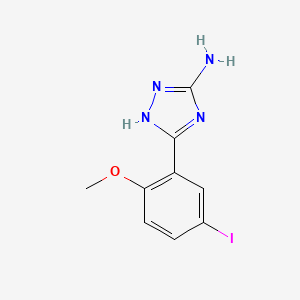

![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)

![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
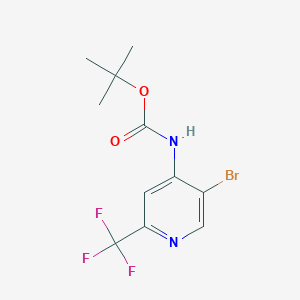

![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
